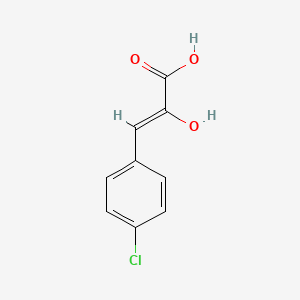

3-(4-Chlorophenyl)-2-hydroxy-acrylic acid

Description

Definition and Structural Attributes of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid

This compound, with the Chemical Abstracts Service (CAS) number 3617-01-4, is an organic compound characterized by a specific arrangement of functional groups. scbt.com Its systematic IUPAC name is 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid. researchgate.net The molecular formula of the compound is C9H7ClO3, and it has a molecular weight of approximately 198.60 g/mol . scbt.com

The core structure consists of a three-carbon acrylic acid backbone. A key feature is the presence of a hydroxyl (-OH) group attached to the second carbon atom (the α-carbon), classifying it as an α-hydroxy acid. The third carbon atom is double-bonded to a 4-chlorophenyl group, which is a benzene (B151609) ring substituted with a chlorine atom at the para position. The presence of the carboxylic acid group, the hydroxyl group, and the halogenated aromatic ring are the primary determinants of its chemical properties and potential biological activity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3617-01-4 |

| IUPAC Name | 3-(4-Chlorophenyl)-2-hydroxyprop-2-enoic acid |

| Molecular Formula | C9H7ClO3 |

| Molecular Weight | 198.60 g/mol |

Historical Trajectory of Research on α-Hydroxy-β-aryl Acrylic Acids

Research into α-hydroxy-β-aryl acrylic acids is deeply rooted in the broader study of cinnamic acid and its derivatives, which are naturally occurring phenylpropanoids. nih.govnih.gov Hydroxycinnamic acids, which are hydroxylated derivatives of cinnamic acid, are widely distributed in the plant kingdom and have been the subject of scientific inquiry for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net

The synthesis of the fundamental cinnamic acid scaffold has historically been achieved through classic organic reactions such as the Perkin reaction and Knoevenagel condensation, starting from benzaldehyde (B42025). nih.gov These methods have been adapted over the years to produce a wide array of substituted cinnamic acid derivatives, including those with hydroxyl groups on the acrylic acid chain. researchgate.net

Early research focused on the isolation and characterization of naturally occurring hydroxycinnamic acids. Advances in synthetic chemistry have allowed for the creation of a vast library of synthetic derivatives, enabling systematic investigations into their structure-activity relationships. This has led to the discovery of compounds with enhanced or novel biological activities.

Significance of the 4-Chlorophenyl Moiety in Chemical and Biological Systems

The incorporation of a 4-chlorophenyl group into a molecule is a common strategy in medicinal chemistry to enhance its biological activity. The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. mdpi.com

The presence of a chloro-substituent can impact a compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, it can increase lipophilicity, which may enhance membrane permeability and bioavailability. Furthermore, the chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its receptor. mdpi.com

The 4-chlorophenyl group is a common feature in a variety of approved drugs and biologically active compounds, highlighting its importance in drug design and development. nih.gov Its inclusion in the structure of this compound suggests a potential for this compound to exhibit interesting pharmacological effects.

Identification of Knowledge Gaps and Unanswered Questions in this compound Research

Despite the extensive research on the broader class of α-hydroxy-β-aryl acrylic acids, there is a notable scarcity of studies specifically focused on this compound. This represents a significant knowledge gap in the scientific literature. While research on the closely related compound, 3-(4-chlorophenyl)acrylic acid, has demonstrated its potential as an antiproliferative agent, the influence of the α-hydroxy group on this activity remains largely unexplored. nih.gov

Key unanswered questions regarding this compound include:

What are the specific details of its synthesis and what are the optimal reaction conditions?

What are its complete spectroscopic characteristics (e.g., NMR, IR, Mass Spectrometry) for unambiguous identification?

What is the full spectrum of its biological activities? Does it possess enhanced antiproliferative, antimicrobial, or anti-inflammatory properties compared to its non-hydroxylated counterpart?

What are its specific molecular targets and mechanisms of action?

What is its metabolic fate and toxicological profile in biological systems?

Addressing these questions through dedicated research is crucial for unlocking the full potential of this compound.

Aims and Scope of the Comprehensive Academic Review on this compound

The primary aim of this academic review is to consolidate the existing, albeit limited, information on this compound and to place it within the broader context of α-hydroxy-β-aryl acrylic acid research. By doing so, this review intends to:

Provide a clear and concise definition of the compound and its known structural attributes.

Trace the historical development of research on its parent class of compounds to provide a foundational understanding.

Elucidate the significance of the 4-chlorophenyl moiety in the context of medicinal chemistry and drug design.

Clearly identify the current knowledge gaps and formulate key unanswered questions that can guide future research.

Stimulate further investigation into the synthesis, characterization, and biological evaluation of this compound.

The scope of this review is strictly confined to the chemical and biochemical aspects of the compound as outlined. It will not delve into clinical applications or dosage information, as such data is currently non-existent. The ultimate goal is to serve as a foundational resource for chemists, biochemists, and pharmacologists interested in the potential of this and related compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO3 |

|---|---|

Molecular Weight |

198.60 g/mol |

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-hydroxyprop-2-enoic acid |

InChI |

InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,11H,(H,12,13)/b8-5- |

InChI Key |

LJIZTSRZWZUBJE-YVMONPNESA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C(=O)O)\O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=C(C(=O)O)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid

Established Synthetic Routes to 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid and its Analogues

The synthesis of this compound and its related compounds can be achieved through several established organic reactions. These methods range from classical condensation reactions to more sophisticated stereoselective approaches that allow for the synthesis of specific enantiomers.

Classical Organic Synthesis Approaches (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a cornerstone of classical organic synthesis for the formation of carbon-carbon double bonds. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com For the synthesis of this compound, the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with a suitable active methylene compound, such as glycolic acid or its esters, provides a direct route to the desired product.

A significant modification of this reaction is the Knoevenagel-Doebner condensation, which is particularly useful when malonic acid is used as the active methylene compound. organic-chemistry.orgalfa-chemistry.com This variation, often carried out in the presence of pyridine (B92270) and a catalytic amount of piperidine, facilitates both the condensation and a subsequent decarboxylation to yield α,β-unsaturated carboxylic acids. organic-chemistry.orgalfa-chemistry.com While the direct use of glycolic acid in a Knoevenagel-type reaction is less common than malonic acid, the principles of the reaction remain the same: the base facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. alfa-chemistry.com A subsequent dehydration step yields the α,β-unsaturated product. alfa-chemistry.com The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to maximize the yield of the desired acrylic acid derivative. researchgate.net Greener synthetic approaches have also been developed, utilizing solvent-free conditions and more benign catalysts like ammonium (B1175870) bicarbonate to produce cinnamic acid derivatives. tue.nl

| Reactants | Catalyst/Solvent | Product | Key Features |

| 4-Chlorobenzaldehyde, Glycolic acid derivative | Weak base (e.g., piperidine, pyridine) | This compound | Direct formation of the α-hydroxy-α,β-unsaturated acid. |

| 4-Chlorobenzaldehyde, Malonic acid | Pyridine, Piperidine (catalytic) | 3-(4-Chlorophenyl)-acrylic acid (after decarboxylation) | Doebner modification leading to α,β-unsaturated carboxylic acids. organic-chemistry.orgalfa-chemistry.com |

| Substituted Benzaldehydes, Malonic acid | Ammonium bicarbonate (solvent-free) | Substituted cinnamic acids | Environmentally friendly approach. tue.nl |

Stereoselective Synthesis of Chiral this compound Enantiomers

The presence of a stereocenter at the C2 position of this compound means that it can exist as a pair of enantiomers. The development of methods for the stereoselective synthesis of these enantiomers is of significant interest, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. pharmasalmanac.com

Enzymatic synthesis represents a powerful tool for the preparation of chiral molecules due to the high stereo- and regioselectivity of enzymatic reactions. pharmasalmanac.com Enzymes such as lipases and dehydrogenases are commonly employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral building blocks. nih.govcabidigitallibrary.org For instance, the enzymatic reduction of a corresponding α-keto ester precursor, ethyl 3-(4-chlorophenyl)-2-oxopropanoate, using baker's yeast (Saccharomyces cerevisiae) could potentially yield one enantiomer of the desired α-hydroxy ester with high enantiomeric excess. researchgate.net This chiral ester can then be hydrolyzed to the corresponding carboxylic acid. Alternatively, enzymatic hydrolysis of a racemic ester of this compound using a lipase (B570770) could selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomeric ester and the hydrolyzed enantiomeric acid.

| Method | Enzyme/Catalyst | Precursor | Product | Key Features |

| Enzymatic Reduction | Baker's Yeast (S. cerevisiae) | Ethyl 3-(4-chlorophenyl)-2-oxopropanoate | Enantiomerically enriched ethyl 3-(4-chlorophenyl)-2-hydroxy-propanoate | High enantioselectivity. researchgate.net |

| Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic ester of this compound | Enantiomerically pure ester and acid | Separation of enantiomers. |

| Asymmetric Synthesis | Chiral catalyst | 4-Chlorobenzaldehyde and a suitable pronucleophile | Enantiomerically enriched this compound derivative | Direct formation of a specific enantiomer. |

Functional Group Interconversions and Derivatization Strategies for this compound

The presence of both a carboxylic acid and a hydroxyl group in this compound allows for a wide range of functional group interconversions and derivatization strategies. These modifications can be used to alter the physicochemical properties of the molecule or to introduce new functionalities for further chemical transformations.

Regioselective Modifications of the Carboxylic Acid and Hydroxyl Functionalities

The selective modification of either the carboxylic acid or the hydroxyl group in the presence of the other is a key challenge in the derivatization of this compound. This can be achieved through the use of protecting groups or by carefully selecting reaction conditions that favor the reaction at one site over the other.

The hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an ester, allowing the carboxylic acid to be selectively modified. uchicago.eduhighfine.com For example, after protecting the hydroxyl group, the carboxylic acid can be converted into an ester, an amide, or an acid chloride. researchgate.net Conversely, the carboxylic acid can be protected as an ester, which then allows for the modification of the hydroxyl group, for instance, through etherification or acylation. wiley.com The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its removal. utsouthwestern.edu

| Functional Group to Modify | Protecting Group for Other Functionality | Reagents for Modification | Product |

| Carboxylic Acid | Silyl ether (e.g., TBDMS) for hydroxyl | Amine, Coupling agent (e.g., EDCI, HOBt) | Amide derivative |

| Carboxylic Acid | Benzyl ether for hydroxyl | Alcohol, Acid catalyst | Ester derivative |

| Hydroxyl | Ester (e.g., methyl ester) for carboxylic acid | Alkyl halide, Base | Ether derivative |

| Hydroxyl | Ester (e.g., methyl ester) for carboxylic acid | Acyl chloride, Base | Ester derivative |

Introduction of Diverse Chemical Scaffolds onto the this compound Backbone

The carboxylic acid functionality of this compound serves as a convenient handle for the introduction of diverse chemical scaffolds through amide bond formation. luxembourg-bio.com A wide variety of primary and secondary amines can be coupled with the carboxylic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt). amazonaws.com This approach allows for the synthesis of a library of amide derivatives with varying substituents, which can be used to explore structure-activity relationships in medicinal chemistry.

Furthermore, the acrylic acid moiety itself can be a precursor for the synthesis of various heterocyclic compounds. For example, the α,β-unsaturated carbonyl system can undergo Michael addition reactions with various nucleophiles, and the hydroxyl and carboxylic acid groups can participate in cyclization reactions to form lactones or other heterocyclic rings. rdd.edu.iqresearchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the reaction mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and predicting the outcome of new reactions. The Knoevenagel condensation, being a primary route to this compound, has been the subject of detailed mechanistic studies.

The mechanism of the Knoevenagel condensation generally proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile and attacks the carbonyl group of the aldehyde. alfa-chemistry.com This is followed by a dehydration step to yield the final α,β-unsaturated product. alfa-chemistry.com In the Doebner modification, where malonic acid is used, the reaction is often catalyzed by pyridine and piperidine. Computational studies have shed light on the role of the catalyst in the decarboxylation step. acs.orgresearchgate.net The mechanism can involve the formation of an iminium ion between the aldehyde and piperidine, which then reacts with the enolate of malonic acid. acs.org The subsequent decarboxylation can be facilitated by the catalyst. Kinetic studies of the Knoevenagel condensation with substituted benzaldehydes have shown that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. acs.org Electron-withdrawing groups, such as the chloro group in 4-chlorobenzaldehyde, can affect the reactivity of the aldehyde and the stability of the intermediates. researchgate.net

| Reaction | Key Mechanistic Steps | Intermediates | Role of Catalyst |

| Knoevenagel Condensation | Enolate formation, Nucleophilic attack, Dehydration | Enolate, Aldol adduct | Base facilitates deprotonation of the active methylene compound. alfa-chemistry.com |

| Doebner-Knoevenagel Reaction | Iminium ion formation, Mannich-type addition, Decarboxylative elimination | Iminium ion, β-amino acid | Piperidine can act as an organocatalyst forming an iminium ion; Pyridine can promote decarboxylation. acs.orgorganic-chemistry.org |

Elucidation of Reaction Mechanisms in the Formation and Transformation of this compound

The formation of this compound can be conceptually approached through condensation reactions such as the Knoevenagel or Perkin reactions, which are fundamental in the synthesis of cinnamic acid derivatives. These reactions provide a framework for understanding the potential mechanistic pathways.

Knoevenagel Condensation Pathway: A plausible synthetic route involves the Knoevenagel condensation of 4-chlorobenzaldehyde with a compound containing an active methylene group, such as glycolic acid. The general mechanism for this type of reaction proceeds through several key steps:

Enolate Formation: A basic catalyst abstracts a proton from the α-carbon of the active methylene compound (e.g., glycolic acid), forming a reactive enolate ion. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.

Nucleophilic Addition: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This results in the formation of an aldol-type addition intermediate.

Dehydration: The intermediate subsequently undergoes dehydration, typically through the elimination of a water molecule, to form the α,β-unsaturated product, which in this case would be this compound.

Perkin Reaction Pathway: The Perkin reaction offers an alternative mechanistic route, utilizing an acid anhydride (B1165640) and the salt of the corresponding acid as a catalyst. For the synthesis of the target molecule, this would involve the reaction of 4-chlorobenzaldehyde with an appropriate anhydride. The mechanism is generally understood to involve:

Anhydride Enolate Formation: The base (alkali salt of the acid) catalyzes the formation of an enolate from the acid anhydride.

Aldol-type Condensation: The enolate attacks the aromatic aldehyde, leading to an intermediate.

Hydrolysis: Subsequent hydrolysis of the intermediate yields the final α,β-unsaturated acid.

While these are established mechanisms for similar compounds, specific experimental studies on this compound are necessary to definitively elucidate the operative reaction pathway and the nature of any intermediates or transition states.

Kinetic and Thermodynamic Parameters Governing this compound Transformations

A thorough understanding of the kinetic and thermodynamic parameters is essential for optimizing the synthesis and transformation of this compound. However, there is a notable lack of published experimental data specifically for this compound. In the absence of direct data, we can infer general principles from related reactions.

Kinetic Parameters: The rate of formation of α,β-unsaturated acids via condensation reactions is influenced by several factors, including:

Reactant Concentrations: The reaction rate is expected to be dependent on the concentrations of the aldehyde, the active methylene compound, and the catalyst.

Catalyst Type and Concentration: The nature and amount of the base catalyst can significantly affect the rate of enolate formation, which is often the rate-determining step.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate, governed by the Arrhenius equation.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction kinetics.

For instance, kinetic studies on the Knoevenagel-Doebner reaction of benzaldehyde (B42025) with malonic acid have shown the reaction to follow second-order kinetics. Similar kinetic behavior could be anticipated for the synthesis of this compound, although the electronic effect of the chloro-substituent on the benzaldehyde ring would likely influence the reaction rate.

Thermodynamic Parameters: The thermodynamic feasibility of the synthesis is determined by the change in Gibbs free energy (ΔG). For condensation reactions, the formation of the conjugated system in the product is a significant driving force. Key thermodynamic considerations include:

Enthalpy of Reaction (ΔH): The formation of the stable α,β-unsaturated carbonyl system is generally an exothermic process.

Entropy of Reaction (ΔS): The condensation reaction involves the joining of two molecules and the elimination of a smaller molecule (water), which can lead to a less straightforward prediction of the change in entropy.

Equilibrium Position: The position of the equilibrium will be dependent on the relative stabilities of the reactants and products. The thermodynamic parameters for the formation of acrylic acid from CO2 and ethylene (B1197577) have been analyzed, indicating that such reactions can be thermodynamically challenging.

Detailed calorimetric and computational studies would be required to determine the specific thermodynamic parameters for the formation and transformations of this compound.

Sustainable and Green Chemistry Principles Applied to this compound Synthesis

Alternative Solvents and Catalysts: Traditional methods for condensation reactions often employ volatile organic solvents and homogeneous catalysts that can be difficult to separate and recycle. bepls.com Green chemistry approaches focus on:

Solvent-free conditions: Conducting reactions in the absence of a solvent can significantly reduce waste.

Use of greener solvents: Water or bio-based solvents are preferable alternatives to hazardous organic solvents.

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times and with lower energy consumption compared to conventional heating methods. ijnrd.org The application of microwave irradiation to the Knoevenagel condensation has been shown to be effective for the synthesis of cinnamic acid derivatives. researchgate.net

Atom Economy and Feedstock Renewability: The principles of atom economy encourage the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Biocatalysis offers a promising avenue for the sustainable production of acrylic acid and its derivatives from renewable feedstocks. google.com Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for protecting groups and harsh reagents. rsc.org Research into the biocatalytic production of acrylic acid from substrates like acrylamide (B121943) is ongoing. nih.gov

The following table summarizes some green chemistry approaches applicable to the synthesis of acrylic acid derivatives:

| Green Chemistry Principle | Application in Synthesis of Acrylic Acid Derivatives |

| Waste Prevention | Use of heterogeneous catalysts to minimize catalyst waste. |

| Atom Economy | Designing reactions like addition reactions that incorporate all atoms of the reactants into the product. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives. |

| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Developing biocatalytic routes from biomass to produce acrylic acid precursors. nih.gov |

| Reduce Derivatives | Avoiding the use of protecting groups through selective catalysis. |

| Catalysis | Preferring catalytic reactions over stoichiometric ones. |

| Design for Degradation | Designing products that biodegrade after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Sophisticated Spectroscopic and Crystallographic Analyses of 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid

Elucidation of Solution-State Conformations of 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid via High-Field NMR Spectroscopy

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For this compound, various NMR techniques have been employed to assign its structure and understand its conformational preferences.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the molecule. iupac.org These techniques reveal correlations between directly bonded and long-range coupled nuclei, respectively, providing a detailed connectivity map of the molecule. iupac.org For acrylic acid and its derivatives, 2D NMR confirms the assignments made from one-dimensional (1D) spectra and can provide insights into the molecule's flexibility and conformational dynamics in solution. iupac.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acrylic Acid Derivatives

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H (alkenyl) | 5.9 - 6.6 |

| ¹H (aromatic) | 7.1 - 7.5 |

| ¹³C (carboxyl) | ~172 |

| ¹³C (alkenyl) | 128 - 141 |

| ¹³C (aromatic) | 128 - 135 |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction of nuclear spins and is observed between protons that are in close spatial proximity, typically within 5 Å. wikipedia.orglibretexts.org NOE-based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the stereochemistry and conformation of molecules in solution. wikipedia.orglibretexts.org By irradiating specific protons and observing which other protons show an enhancement in their signal, a map of through-space proximities can be constructed. This information is vital for establishing the preferred conformation of the acrylic acid side chain relative to the chlorophenyl ring in this compound.

Solid-State Structural Characterization of this compound by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique has been applied to derivatives of 3-phenylacrylic acid to elucidate their molecular geometry and intermolecular interactions in the solid state. nih.govresearchgate.netnih.gov

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice. nih.gov The centroid-centroid distances of these interactions are typically in the range of 4.0 Å. nih.gov C-H···O and C-H···π interactions also play a role in the supramolecular assembly. nih.gov

Table 2: Common Intermolecular Interactions in Phenylacrylic Acid Derivatives

| Interaction Type | Description |

|---|---|

| O-H···O Hydrogen Bonding | Occurs between carboxylic acid and hydroxyl groups, often forming dimers. |

| π-π Stacking | Interactions between the aromatic rings of neighboring molecules. |

| C-H···O Hydrogen Bonding | Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms. |

| C-H···π Interactions | Interactions between a C-H bond and the π-system of an aromatic ring. |

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. While specific studies on the polymorphism of this compound are not extensively detailed, the potential for different packing arrangements due to the interplay of various intermolecular forces exists.

Co-crystallization is a technique used to modify the physicochemical properties of a substance by incorporating a second component (a coformer) into the crystal lattice. tbzmed.ac.ir This approach can be used to alter properties such as solubility and stability. tbzmed.ac.ir The formation of co-crystals is often guided by the principles of supramolecular chemistry, utilizing predictable intermolecular interactions like hydrogen bonding between the active pharmaceutical ingredient and the coformer. tbzmed.ac.ir

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Research

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netuantwerpen.be These methods are highly effective for identifying functional groups and probing the molecular structure.

The vibrational spectra of this compound and related compounds exhibit characteristic bands corresponding to the various functional groups present. uantwerpen.bersc.org

Table 3: Key Vibrational Frequencies for this compound Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | ~3000 (broad) | Stretching | |

| C=O (Carboxylic Acid) | ~1700 | ~1650 | Stretching |

| C=C (Alkene) | ~1630 | ~1630 | Stretching |

| C-Cl (Aromatic) | 700 - 750 | 700 - 750 | Stretching |

| Aromatic C-H | ~3100 | ~3100 | Stretching |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state.

The FT-IR spectrum is typically dominated by a broad O-H stretching band from the carboxylic acid group due to hydrogen bonding. rsc.org The C=O stretching vibration appears as a strong band around 1700 cm⁻¹. rsc.org The C=C stretching of the acrylic moiety is also observable. horiba.com In the Raman spectrum, the C=C double bond often gives a strong signal. horiba.comuwo.ca The C-Cl stretching vibration is expected in the lower frequency region of the spectrum. uantwerpen.be Computational studies, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands. researchgate.netuantwerpen.be

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound and its Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For a derivative of the closely related (E)-3-(4-chlorophenyl)acrylic acid, specifically (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, HRMS was utilized to confirm its structure. The calculated mass for the sodium adduct [M+Na]+ was 499.1764, with the found mass being 499.1753, demonstrating the high accuracy of this technique. scielo.org.za Such precision is vital for distinguishing between compounds with similar nominal masses.

The fragmentation pathways of molecules under mass spectrometric conditions provide valuable insights into their structural framework. For α-hydroxycarboxylic acids, collision-induced dissociation (CID) of their anions typically results in characteristic fragments. nih.gov A common fragmentation pathway involves the formation of a distinctive hydroxycarbonyl (B1239141) anion (m/z 45) and a complementary product anion resulting from the neutral loss of formic acid (46 u). nih.gov Another potential fragmentation for α-hydroxycarboxylate ions, such as the mandelate (B1228975) ion which is structurally related, is the loss of carbon dioxide. nih.gov

In the case of this compound, one could hypothesize potential fragmentation patterns based on its structure and the behavior of similar compounds. The presence of the carboxylic acid and hydroxyl groups suggests that losses of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) are likely fragmentation pathways. The chlorophenyl group would also lead to characteristic isotopic patterns in the mass spectrum due to the presence of the chlorine-35 and chlorine-37 isotopes.

A hypothetical fragmentation pathway for the deprotonated molecule [M-H]⁻ of this compound could involve the initial loss of CO₂ to form a stabilized carbanion. Subsequent fragmentation of the aromatic ring or other parts of the molecule would yield further characteristic ions. The study of such pathways is often supported by isotopic labeling experiments to trace the origin of the atoms in the fragment ions. nih.gov

Below is a table summarizing the HRMS data for a derivative of 3-(4-chlorophenyl)acrylic acid.

| Compound | Ion | Calculated m/z | Found m/z |

| (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one | [M+Na]⁺ | 499.1764 | 499.1753 |

Table 1. High-Resolution Mass Spectrometry Data for a Derivative of 3-(4-chlorophenyl)acrylic acid. scielo.org.za

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Enantiomeric this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for determining the absolute configuration of chiral molecules. tcichemicals.comwikipedia.org These methods rely on the differential interaction of left and right circularly polarized light with enantiomers. wikipedia.org

For a molecule like this compound, the presence of a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups means that it can exist as two enantiomers. Determining the absolute configuration (R or S) of these enantiomers is crucial in many scientific fields, particularly in pharmacology where different enantiomers can have vastly different biological activities.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum that shows both a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect. libretexts.org A positive Cotton effect (peak at longer wavelength, trough at shorter wavelength) or a negative Cotton effect (trough at longer wavelength, peak at shorter wavelength) can be correlated to the absolute configuration of the molecule. libretexts.org

Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots the difference in absorbance (ΔA) as a function of wavelength. Similar to ORD, the sign of the CD band (positive or negative) corresponding to a particular electronic transition can be used to assign the absolute configuration.

The absolute configuration of chiral α-aryloxypropanoic acids, a class of compounds structurally related to the target molecule, has been successfully determined using vibrational circular dichroism (VCD). nih.gov In such studies, the experimental VCD spectra of the enantiomers are compared with theoretical spectra calculated using quantum chemical methods. nih.gov This comparison allows for an unambiguous assignment of the absolute configuration. nih.gov

For enantiomeric this compound, one would expect to observe CD signals corresponding to the electronic transitions of the chlorophenyl chromophore and the carboxylic acid group. The sign and magnitude of these signals would be equal and opposite for the two enantiomers. By comparing the experimental CD and ORD data with that of reference compounds with known absolute configurations or with quantum chemical calculations, the absolute stereochemistry of each enantiomer of this compound could be definitively established.

The following table provides a hypothetical representation of the type of data that would be obtained from a chiroptical analysis of the enantiomers of this compound.

| Enantiomer | Specific Rotation ([α]D) | Cotton Effect (ORD) | Key CD Signal (λmax) |

| (+)-Enantiomer | Positive | Positive/Negative | Positive/Negative |

| (-)-Enantiomer | Negative | Negative/Positive | Negative/Positive |

Table 2. Hypothetical Chiroptical Data for Enantiomers of this compound.

Mechanistic Biochemical and Cellular Investigations of 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid Interactions

Enzyme Inhibition and Activation Profiles by 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid

The primary enzymatic target identified for derivatives of this compound is tubulin. The modulation of this protein's function has been a central theme in mechanistic studies.

The inhibitory potency of derivatives of this compound has been quantified through in vitro assays. Specifically, the compound (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid demonstrated a potent cytotoxic effect against the MDA-MB-231 human breast carcinoma cell line, with a half-maximal inhibitory concentration (IC₅₀) of 3.24 ± 0.13 μM. researchgate.net This value indicates significant antiproliferative activity at the micromolar level.

In Vitro Inhibitory Activity of (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid

| Assay | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Antiproliferative Activity | MDA-MB-231 | IC₅₀ | 3.24 ± 0.13 μM | researchgate.net |

| β-tubulin Polymerization Inhibition | N/A (In vitro assay) | % Inhibition | 80.07% | researchgate.net |

Research has identified specific classes of enzymes and protein systems that are modulated by compounds structurally related to this compound.

Tubulin Polymerization: The most extensively documented activity is the inhibition of tubulin polymerization. The derivative (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid displayed a significant inhibitory effect against β-tubulin polymerization, with a percentage inhibition of 80.07% in an in vitro assay. researchgate.net This action disrupts the formation of microtubules, which are critical for cell division and structure.

CDK8: While direct inhibition by this compound is not established, related structures have been explored as potential inhibitors of Cyclin-dependent kinase 8 (CDK8). For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested as potential CDK8 kinase inhibitors, suggesting that this broader chemical class may have activity against protein kinases involved in transcriptional regulation. researchgate.net

Tyrosinase: Various carboxylic acids are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.comkoreascience.kr However, specific studies detailing the kinetic characterization of this compound as a tyrosinase inhibitor are not prominent in the reviewed scientific literature.

Molecular modeling studies have provided insights into the mechanism of enzyme interaction. For the derivative (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid, docking studies were performed to understand its interaction with tubulin. The results indicated that the compound binds to the colchicine-binding region on the β-tubulin subunit. researchgate.net This site is a well-characterized pocket at the interface between α- and β-tubulin. Binding at this site sterically hinders the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thereby inhibiting polymerization. This represents a specific, active-site-directed interaction rather than an allosteric one. nih.gov

Receptor Ligand Binding Studies and Selectivity Profiling

Comprehensive receptor ligand binding studies and selectivity profiles for this compound are not extensively reported in the available scientific literature. Research has predominantly focused on its effects on enzymatic targets rather than cell surface or nuclear receptors.

Modulation of Intracellular Signaling Pathways by this compound in Cell Culture Models (Mechanistic Focus)

Direct investigations into the specific intracellular signaling pathways modulated by this compound are limited. However, its established role as a tubulin polymerization inhibitor through its derivatives allows for inferences about its downstream effects. Microtubules are essential for various cellular functions, including intracellular transport and the segregation of chromosomes during mitosis. Disruption of microtubule dynamics is known to activate the spindle assembly checkpoint, which can trigger signaling cascades leading to cell cycle arrest and apoptosis. Therefore, the primary mechanistic impact on signaling is likely linked to the cellular stress response initiated by microtubule disruption.

Investigation of this compound's Effects on Cellular Processes (e.g., cell cycle arrest, apoptosis, autophagy) at a Mechanistic Level

The consequences of enzyme inhibition by derivatives of this compound manifest in the disruption of key cellular processes.

Cell Cycle Arrest: As a direct consequence of inhibiting tubulin polymerization, the derivative (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid was found to induce considerable cell cycle arrest at the G2/M phase in MDA-MB-231 cells. researchgate.net This was demonstrated through flow cytometry (FACS) analysis. The arrest at this phase is a hallmark of agents that interfere with the formation of the mitotic spindle, preventing cells from progressing through mitosis.

Apoptosis: Following prolonged G2/M arrest, cells treated with (Z)-2-(3,4,5-trimethoxybenzamido)-3-(4-chlorophenyl)acrylic acid were observed to undergo cellular death. researchgate.net This suggests the activation of the apoptotic pathway, a programmed cell death mechanism. The intrinsic pathway of apoptosis is often triggered by cellular stress, including mitotic arrest, and involves mitochondrial signaling. nih.govnih.gov Caspase activation is a central component of apoptosis, leading to the systematic dismantling of the cell. mdpi.com

Autophagy: The specific effects of this compound or its studied derivatives on autophagy have not been well-documented. Autophagy is a cellular degradation process that can be either a survival mechanism under stress or a pathway to cell death. nih.gov Its interplay with tubulin inhibitors can be complex, and further investigation is needed to elucidate any direct modulatory role.

Protein-Ligand Interaction Studies Using Biophysical Techniques (e.g., ITC, SPR) for this compound

A comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the use of biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to investigate the protein-ligand interactions of this compound. Consequently, there is no available data on the thermodynamic or kinetic parameters of its binding to any specific protein targets.

Biophysical methods like ITC and SPR are crucial in drug discovery and molecular biology for characterizing the interactions between small molecules and their protein targets. reactionbiology.com ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov This information offers insights into the forces driving the binding event.

SPR, on the other hand, is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. mdpi.com This method is highly sensitive for determining the kinetics of an interaction, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can also be calculated. mdpi.com

While the principles of these techniques are well-established for characterizing molecular interactions, their specific application to this compound has not been reported in the reviewed literature. Therefore, no detailed research findings or data tables on its protein-ligand interactions can be presented.

Advanced Analytical Methodologies for Research and Characterization of 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid

Development of High-Resolution Chromatographic Methods for Complex Mixtures Containing 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid

High-resolution chromatography is fundamental for the separation and analysis of this compound from related substances, starting materials, and degradation products. The complexity of research samples, which may contain a multitude of components, demands powerful separation techniques to ensure accurate characterization.

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a cornerstone technique for the trace analysis of this compound. The use of sub-2 µm particle size columns in UHPLC allows for faster analysis times, higher separation efficiency, and improved resolution compared to conventional HPLC. researchgate.net When coupled with a tandem mass spectrometer (such as a triple quadrupole or Q-TOF), this method offers exceptional sensitivity and selectivity. researchgate.net

For the analysis of this compound, a reversed-phase UHPLC method would typically be developed. The acidic nature of the molecule allows for good retention and peak shape on C18 or similar stationary phases, often using a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

The mass spectrometer, operating in electrospray ionization (ESI) negative mode, is highly effective for detecting the deprotonated molecule [M-H]⁻. Tandem MS (MS/MS) is then used for quantitation and confirmation. In MS/MS, the precursor ion is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, allowing for the detection of the target analyte at very low concentrations even in complex sample matrices.

Table 1: Illustrative UHPLC-MS/MS Parameters for Trace Analysis

| Parameter | Value/Condition | Purpose |

| UHPLC System | ||

| Column | C18 Reversed-Phase (e.g., 1.7 µm, 2.1 x 50 mm) | High-resolution separation of the analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to improve peak shape and promote ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |

| Gradient | 5% to 95% B over 5 minutes | To elute compounds with a wide range of polarities. |

| Flow Rate | 0.4 mL/min | Optimized for small particle size columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Best for acidic compounds to form [M-H]⁻ ions. |

| Precursor Ion | m/z 197.0 | Corresponds to the deprotonated molecule of this compound. |

| Product Ions | Hypothetical: m/z 153.0, m/z 125.0 | Characteristic fragments used for quantitation and confirmation. |

| Collision Energy | Optimized for specific transitions | To achieve efficient fragmentation of the precursor ion. |

This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, it is critical to separate and quantify them. dergipark.org.tr Chiral chromatography is the most effective method for this purpose.

The separation is achieved using a Chiral Stationary Phase (CSP). For acidic compounds like this, CSPs based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support) are often successful. dergipark.org.trdrexel.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com

Method development typically involves screening different CSPs and mobile phase systems. Normal-phase (e.g., hexane/isopropanol) or reversed-phase conditions can be employed. dergipark.org.tr The addition of small amounts of an acid or base modifier to the mobile phase can be crucial for achieving optimal resolution by influencing the ionization state of the analyte. sigmaaldrich.comchiraltech.com

Table 2: Potential Chiral Chromatography Method Parameters

| Parameter | Approach 1: Normal Phase | Approach 2: Reversed Phase |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) | Acetonitrile / Water / Formic Acid |

| Typical Ratio | 80 : 20 : 0.1 (v/v/v) | 60 : 40 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers. | Baseline separation of the two enantiomers. |

Capillary Electrophoresis (CE) for Separation and Quantitation

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC. nih.gov It is particularly advantageous due to its high efficiency, short analysis times, and minimal consumption of solvents, making it a "green" analytical technique. mdpi.com Separation in CE is based on the differential migration of charged species in an electric field. nih.gov

Micellar Electrokinetic Chromatography (MEKC), a variant of CE, can also be employed. In MEKC, a surfactant is added to the BGE above its critical micelle concentration. This creates a pseudostationary phase that can separate both neutral and charged analytes based on their partitioning between the micelles and the aqueous buffer. nih.gov

Table 3: Typical Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard capillary for CZE separations. |

| Background Electrolyte | 25 mM Sodium Borate Buffer | Maintains a constant pH and provides conductivity. |

| pH | 9.0 | Ensures the analyte is fully deprotonated and negatively charged. |

| Applied Voltage | 20 kV | Driving force for the separation. |

| Temperature | 25 °C | For reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | Introduces a small, precise plug of the sample. |

| Detection | UV Diode Array Detector (DAD) at 220 nm | Monitors the analyte as it passes the detector window. |

Electrochemical Methods for Detection and Redox Behavior Studies

Electrochemical methods can be utilized for the sensitive detection of this compound and to study its redox properties. The molecule contains electroactive moieties, such as the chlorophenyl group and the carbon-carbon double bond conjugated with the carboxylic acid, which can be oxidized or reduced at an electrode surface.

Techniques like cyclic voltammetry (CV) can be used to investigate the redox potential and reaction mechanisms. For quantitative purposes, more sensitive techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. These methods can be coupled with chromatographic separations (as in HPLC with electrochemical detection) or used directly with chemically modified electrodes designed for enhanced selectivity and sensitivity. For instance, an electrode could be modified with a polymer or nanomaterial that facilitates the electron transfer process or selectively binds the analyte, lowering the detection limit. mdpi.comrsc.org

Table 4: Overview of Applicable Electrochemical Techniques

| Technique | Abbreviation | Primary Application | Information Obtained |

| Cyclic Voltammetry | CV | Redox behavior investigation | Oxidation/reduction potentials, reaction reversibility. |

| Differential Pulse Voltammetry | DPV | Quantitative analysis | High sensitivity detection, concentration measurement. |

| Square-Wave Voltammetry | SWV | Quantitative analysis | Fast and highly sensitive concentration measurement. |

| Amperometry | - | Detection (coupled with HPLC) | Sensitive quantitation of the analyte as it elutes from a column. |

Hyphenated Techniques (e.g., LC-NMR, GCxGC-MS) for Comprehensive Analysis of this compound and its Derivatives

For the unambiguous identification of unknown impurities or derivatives and for a comprehensive analysis of complex mixtures, techniques that hyphenate two powerful analytical methods are indispensable.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of LC with the definitive structure elucidation capability of NMR. amazonaws.comiosrphr.org In this setup, the effluent from the LC column is directed into the NMR spectrometer. This allows for the acquisition of complete NMR spectra (e.g., ¹H NMR, ¹³C NMR) for each separated component. This is particularly valuable for identifying unknown synthesis by-products or metabolites of this compound without the need for prior isolation of each compound. amazonaws.com

GCxGC-MS (Two-Dimensional Gas Chromatography-Mass Spectrometry) offers exceptionally high peak capacity and resolving power for volatile compounds. This compound is not sufficiently volatile for direct GC analysis due to its polar hydroxyl and carboxylic acid groups. However, it can be made amenable to GC analysis through chemical derivatization. jfda-online.com Silylation (e.g., with BSTFA) or esterification (e.g., with diazomethane (B1218177) or an alcohol under acidic conditions) can convert the polar functional groups into nonpolar derivatives. These derivatives can then be analyzed by GCxGC-MS, which provides highly detailed separation, often revealing trace components that would be co-eluted in a one-dimensional GC separation. The coupling with a mass spectrometer allows for the identification of these separated components.

Table 5: Comparison of Hyphenated Techniques for Structural Analysis

| Technique | Sample Prerequisite | Separation Principle | Detection Principle | Key Advantage |

| LC-NMR | Soluble in LC mobile phase | Liquid chromatography (partitioning) | Nuclear Magnetic Resonance | Unambiguous structure elucidation of non-volatile compounds in a mixture. iosrphr.org |

| GCxGC-MS | Volatile or derivable | Two-dimensional gas chromatography | Mass Spectrometry | Ultra-high resolution for complex mixtures of volatile compounds. |

Emerging Research Directions and Potential Applications of 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid

3-(4-Chlorophenyl)-2-hydroxy-acrylic acid as a Chemical Probe in Biological Systems

The structural motifs present in this compound make it an intriguing candidate for development as a chemical probe to investigate biological systems. Its similarity to other biologically active phenylacrylic acids suggests potential interactions with various enzymes and proteins. For instance, a study on a series of 3-(4-chlorophenyl) acrylic acid derivatives demonstrated their potential as antiproliferative agents by inhibiting tubulin polymerization. researchgate.net This suggests that this compound could be explored for similar activities.

The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, while the chlorophenyl group can engage in hydrophobic and halogen bonding interactions, potentially allowing it to bind with high specificity to target proteins. Future research could focus on synthesizing fluorescently labeled or biotinylated versions of this compound to facilitate the identification of its biological targets and to visualize its localization within living cells.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

| Potential Target Class | Rationale for Interaction | Possible Research Application |

| Tubulin | Structural similarity to known tubulin inhibitors. researchgate.net | Investigating mechanisms of cell division and cancer progression. |

| Enzymes | The acrylic acid moiety can act as a Michael acceptor or mimic natural substrates. | Enzyme inhibition studies and active site mapping. |

| Receptors | The substituted phenyl ring can fit into specific receptor binding pockets. | Development of novel receptor agonists or antagonists. |

Exploration of this compound in Agrochemical Science (e.g., herbicide mechanism of action)

In the field of agrochemical science, novel herbicides with unique mechanisms of action are continually sought to combat weed resistance. The structure of this compound suggests it could be investigated as a potential herbicide. Many commercial herbicides are acidic compounds that disrupt plant growth processes. nih.govpurdue.edu For example, synthetic auxins, a class of herbicides, are carboxylic acid derivatives that induce uncontrolled growth in broadleaf weeds. mt.gov

The combination of the chlorophenyl group, often found in herbicides, and the acrylic acid functional group could potentially interfere with various plant biochemical pathways. Research in this area would involve screening the compound for phytotoxic activity against a panel of common weed species and crop plants to determine its efficacy and selectivity. Subsequent studies could then focus on elucidating its specific molecular target and mechanism of action, which could range from inhibiting key enzymes in amino acid biosynthesis to disrupting photosynthetic processes. nih.gov

Applications of this compound in Materials Chemistry or Polymer Science

The acrylic acid backbone of this compound makes it a valuable monomer for the synthesis of functional polymers. wikipedia.org Acrylic acid and its derivatives are widely used to produce a vast range of polymers with diverse properties and applications, from superabsorbent materials to coatings and adhesives.

The presence of the 4-chlorophenyl and hydroxyl groups on this particular acrylic acid monomer could impart unique properties to the resulting polymers. The chlorophenyl group can enhance the polymer's thermal stability, flame retardancy, and refractive index. The hydroxyl group provides a reactive site for cross-linking or for post-polymerization modification, allowing for the fine-tuning of the material's properties. Potential applications could include the development of specialty polymers for optical devices, advanced coatings, or functional resins. matec-conferences.org

Table 2: Potential Polymer Properties and Applications

| Functional Group | Potential Property Enhancement | Potential Application |

| 4-Chlorophenyl | Increased refractive index, thermal stability, flame retardancy. | Optical polymers, high-performance coatings, flame-retardant materials. |

| Hydroxyl | Cross-linking site, hydrophilicity, post-polymerization modification. | Hydrogels, functional resins, biocompatible materials. |

| Carboxylic Acid | Adhesion, pH-responsiveness, water solubility. | Adhesives, pH-sensitive drug delivery systems, water-treatment polymers. |

Unexplored Reactivity Patterns and Synthetic Opportunities for this compound

From a synthetic chemistry perspective, this compound presents several opportunities for creating novel molecules. The molecule contains multiple reactive sites that can be selectively targeted. The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. The hydroxyl group can undergo etherification or esterification. The carbon-carbon double bond is susceptible to addition reactions.

Furthermore, the interplay between these functional groups could lead to interesting and unexplored reactivity. For example, intramolecular cyclization reactions could be explored to generate novel heterocyclic compounds. The Knoevenagel and Doebner condensations are common methods for synthesizing related cinnamic and acrylic acids, suggesting that the synthesis of the title compound could be optimized and diversified to create a library of analogues for further investigation. researchgate.net

Future Prospects in Interdisciplinary Research Involving this compound

The potential applications of this compound are not confined to a single field but rather lie at the intersection of chemistry, biology, and materials science. Future interdisciplinary research could see this compound used as a foundational building block for a wide range of new technologies.

For instance, in the field of medicinal chemistry, the compound could be used as a scaffold for the development of new therapeutic agents, building upon the antiproliferative potential of related structures. researchgate.net In materials science, it could be incorporated into smart polymers that respond to biological stimuli, leading to new drug delivery systems or diagnostic devices. The exploration of its potential in agrochemicals could lead to the development of more effective and environmentally benign herbicides. The full potential of this compound will be unlocked through collaborative, interdisciplinary research efforts.

Conclusion: Synthesizing Knowledge and Charting Future Research for 3 4 Chlorophenyl 2 Hydroxy Acrylic Acid

Recapitulation of Key Academic Insights into 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid Chemistry and Biology

Research has firmly established the chemical identity of this compound, with its structure confirmed through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. These analyses have been crucial in verifying the successful synthesis of the compound and its derivatives.

From a biological standpoint, the most significant finding is the potent antiproliferative activity of this compound against various cancer cell lines. chemsrc.comsapphirebioscience.comscbt.com Studies have demonstrated its ability to inhibit tubulin polymerization, a critical process in cell division, thereby leading to cell cycle arrest and apoptosis. chemsrc.comsapphirebioscience.com This mechanism of action places it in a class of compounds with significant potential for anticancer drug development.

Integration of Theoretical and Experimental Findings on this compound

The synergy between theoretical and experimental research has been instrumental in understanding the structure-activity relationships of this compound. Computational studies, including molecular docking, have provided insights into the binding interactions of the molecule with the colchicine-binding site on β-tubulin. sapphirebioscience.com These theoretical models have been corroborated by experimental data showing the compound's inhibitory effect on tubulin polymerization. chemsrc.comsapphirebioscience.com

Furthermore, density functional theory (DFT) calculations have been employed to analyze the electronic properties of related structures, offering a deeper understanding of the molecule's reactivity and potential for chemical modifications. researchgate.net This integration of computational and laboratory-based research allows for a more rational design of future derivatives with enhanced efficacy and selectivity.

Identification of Promising Avenues for Advanced Research on this compound

While significant progress has been made, several avenues for future research remain promising. A primary focus should be on the optimization of the compound's structure to improve its therapeutic index. This could involve the synthesis of a broader range of derivatives and a comprehensive investigation of their structure-activity relationships.

Further in-depth studies are warranted to fully elucidate the molecular mechanisms underlying its anticancer activity. Investigating its effects on different signaling pathways and its potential for combination therapy with existing anticancer drugs could reveal new therapeutic strategies. The development of more efficient and environmentally friendly synthetic routes would also be a valuable contribution to the field.

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-2-hydroxy-acrylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via [2+2] cycloaddition or ketene-based reactions. For example:

- Stepwise Synthesis : Reacting 3-(4-chlorophenyl)acetic acid with Schiff’s bases under nitrogen at -10°C using triethylamine and POCl₃ generates intermediates like ketenes, which cyclize to form β-lactam derivatives (analogous to the target compound) .

- Key Variables : Temperature (-10°C to 25°C), solvent polarity (dry dichloromethane), and catalyst (triethylamine) significantly impact reaction efficiency. Yields range from 60–85% depending on purity of starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

Q. How does the compound’s stability vary under different storage conditions?

-

Optimal Storage : Amber glass bottles at -20°C in anhydrous conditions prevent degradation via hydrolysis or photolysis .

-

Stability Data :

Condition Degradation (%) Timeframe Room temperature 15% 30 days 4°C (dry) <5% 6 months

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding with β-lactamases (PDB ID: 1AXL) based on structural analogs like 3-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid, which shows affinity for antibiotic resistance enzymes .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for the 4-chlorophenyl group) with inhibitory activity against bacterial targets .

Q. How can researchers reconcile discrepancies in reported biological activity data?

Contradictions often arise from assay conditions or impurities:

Q. What strategies optimize regioselectivity in derivative synthesis?

- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to direct electrophilic substitution at the α,β-unsaturated carbonyl .

- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids modifies the chlorophenyl ring while preserving the acrylate backbone .

Q. How does the compound interact with lipid membranes in pharmacokinetic studies?

- LogP Analysis : Experimental LogP = 2.1 (calculated via shake-flask method) indicates moderate lipophilicity, favoring passive diffusion across cell membranes .

- Permeability Assays : Caco-2 cell models show apical-to-basal transport rates of 0.8 × 10⁻⁶ cm/s, suggesting limited oral bioavailability without prodrug modification .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions (e.g., oxidation of the hydroxyl group) .

- Characterization : Combine multiple techniques (NMR, HRMS, XRD) for unambiguous structural confirmation, especially when isolating stereoisomers .

- Data Interpretation : Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneous biological data from literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.